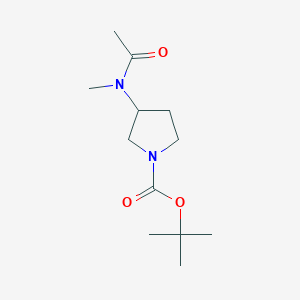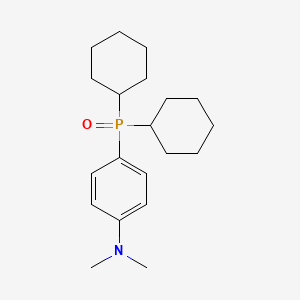
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide is a chemical compound with the empirical formula C20H32NP. It is known for its application as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide typically involves the reaction of 4-(dimethylamino)phenylphosphine with dicyclohexylchlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields the phosphine oxide, while reduction can regenerate the original phosphine compound .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide exerts its effects involves its role as a ligand in catalytic processes. The phosphine oxide group coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction and the nature of the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in structure but with diphenyl groups instead of dicyclohexyl groups.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands.
Uniqueness
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide is unique due to its specific combination of dicyclohexyl and dimethylamino groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
Eigenschaften
Molekularformel |
C20H32NOP |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-dicyclohexylphosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H32NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZPAKJRRKDCOGRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


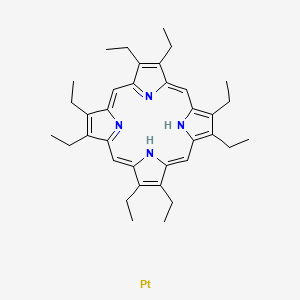
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)
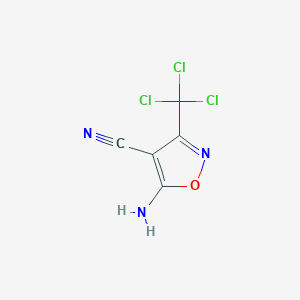
![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)

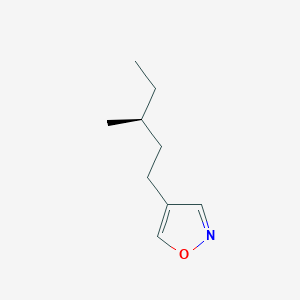
![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
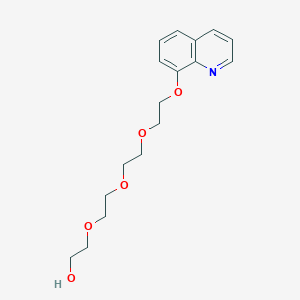
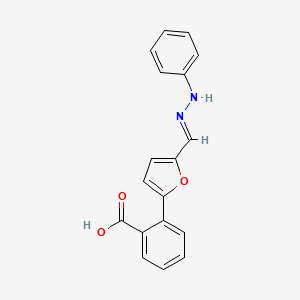
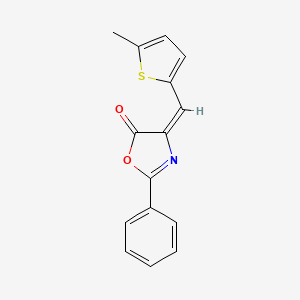
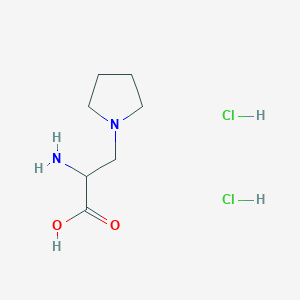
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
